molecular formula C10H11NO B185674 5-methoxy-1-methyl-1H-indole CAS No. 2521-13-3

5-methoxy-1-methyl-1H-indole

Cat. No. B185674
CAS RN: 2521-13-3
M. Wt: 161.2 g/mol
InChI Key: HQNPKVBTBJUMTR-UHFFFAOYSA-N
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Patent
US06479490B2

Procedure details

To a solution of 5-methoxyindole (1 g, 6.8 mmol) in 8 mL of DMF were added potassium hydroxide (0.92 g, 2.4 eq.) and methyl iodide (1 mL, 16 mmol). The resulting mixture was stirred at room temperature overnight. After removing volatile, the residue was diluted with EtOAc and washed with water (4×). The organic layer was dried and concentrated to afford 0.9 g (82%) 5-methoxy-1-methylindole. MS (EI): (M++1) 162.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[OH-].[K+].[CH3:14]I>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:14])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
0.92 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing volatile
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with water (4×)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C=CN(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.